molecular formula C6H8N2O B082595 2-ethyl-3H-pyrimidin-4-one CAS No. 14331-50-1

2-ethyl-3H-pyrimidin-4-one

Cat. No. B082595
CAS RN: 14331-50-1
M. Wt: 124.14 g/mol
InChI Key: OFPWIXYGAJDWPC-UHFFFAOYSA-N
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Description

“2-ethyl-3H-pyrimidin-4-one” is a chemical compound with a molecular weight of 175.19 .


Synthesis Analysis

The synthesis of this compound can be achieved through a green approach via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This reaction is characterized by step economy, reduced catalyst loading, and easy purification .


Molecular Structure Analysis

The InChI code for “2-ethyl-3H-pyrimidin-4-one” is 1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h2-5,11H,1H3,(H,12,13) .

Scientific Research Applications

  • Anti-cancer Evaluation

    • Field : Medicinal Chemistry
    • Application : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers .
    • Methods : The compounds were designed and synthesized, presumably through a series of chemical reactions .
    • Results : The synthesized compounds showed potential as EGFRWT and EGFRT790M inhibitors and apoptosis inducers .
  • Design of Biologically Active Compounds

    • Field : Heterocyclic Compounds
    • Application : 2-aminopyrimidin-4(3H)-one and its derivatives have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
    • Methods : The compounds were designed based on the structure of isocytosine .
    • Results : The design of biologically active compounds based on isocytosine and its derivatives has led to the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

Safety And Hazards

The safety data sheet for a similar compound, 4(3H)-Pyrimidinone, suggests that it may cause skin and eye irritation. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

2-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-7-4-3-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWIXYGAJDWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304353
Record name 2-ethyl-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-3H-pyrimidin-4-one

CAS RN

14331-50-1
Record name 14331-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethyl-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a hot (60° C.) solution of propionamidine hydrochloride prepared in step 2 (54.3 g, 0.5 mol) and propynoic acid ethyl ester (53.9 g, 0.55 mol) in absolute alcohol (1 L) was added dropwise a solution of KOH (70 g, 80%, 1 mol) in absolute alcohol (300 mL) during 3 hours. The temperature was kept between 60° C. and 70° C. during the addition. The solvent was removed in vacuo and the residue was dissolved in water. The aqueous solution was acidified to pH 5 with HCl (6 M), extracted with ethyl acetate for at least 15 times. The organic layer was dried over Na2SO4 and then filtered. The filtrate was evaporated under reduced pressure and the residue was recrystallized with acetonitrile to afford 2-ethyl-3H-pyrimidin-4-one as light yellow crystals (14 g, 23%).
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
300 mL
Type
solvent
Reaction Step One

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